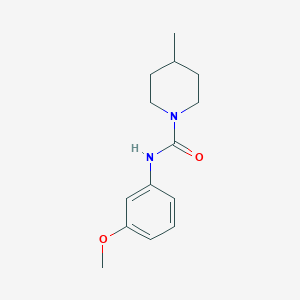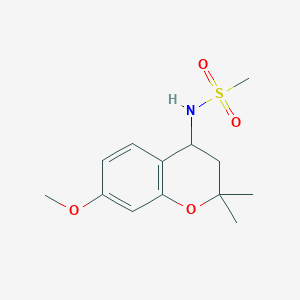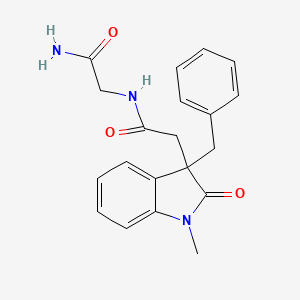
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. MXE is structurally similar to ketamine and phencyclidine (PCP) and has been used both recreationally and as a research chemical. MXE has gained popularity due to its dissociative and hallucinogenic effects, which are similar to those of ketamine but with a longer duration of action.
作用机制
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which leads to the inhibition of glutamate neurotransmission. This inhibition results in a dissociative state, which is characterized by altered perception, loss of self-awareness, and a sense of detachment from reality. N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide also has affinity for the sigma-1 receptor, which is involved in the regulation of ion channels and the release of neurotransmitters.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, altered body temperature, and respiratory depression. N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide can also cause hallucinations, dissociation, and euphoria. Chronic use of N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has been associated with cognitive impairment, memory loss, and psychiatric disorders such as depression and anxiety.
实验室实验的优点和局限性
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has several advantages for use in lab experiments, including its high affinity for the NMDA receptor and its dissociative and hallucinogenic effects. However, N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide also has several limitations, including its potential for abuse and its side effects on the cardiovascular and respiratory systems.
未来方向
Future research on N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide should focus on its potential as a therapeutic agent for the treatment of depression, addiction, and other psychiatric disorders. Further studies are needed to determine the long-term effects of N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide use and its potential for abuse. Additionally, research should be conducted to develop safer and more effective dissociative drugs that can be used in clinical settings.
合成方法
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide can be synthesized using various methods, including the reaction of 3-methoxyphenylacetonitrile with 4-methylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. Other methods include the reaction of 3-methoxyphenylacetonitrile with 4-methylpiperidine in the presence of sodium borohydride or the reaction of 3-methoxyphenylacetonitrile with 4-methylpiperidine in the presence of sodium cyanoborohydride.
科学研究应用
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has been used in scientific research to study its effects on the central nervous system. Studies have shown that N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has been used to study the role of the NMDA receptor in the development of addiction and the treatment of depression.
属性
IUPAC Name |
N-(3-methoxyphenyl)-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-6-8-16(9-7-11)14(17)15-12-4-3-5-13(10-12)18-2/h3-5,10-11H,6-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIPTQQOYKEYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(dimethylamino)methyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinol](/img/structure/B5378773.png)
![N-cyclopropyl-1'-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378789.png)
![N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5378795.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5378799.png)
![N-[3-(dimethylamino)propyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5378803.png)
![4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5378805.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B5378807.png)
![4-chloro-N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5378809.png)
![4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B5378827.png)
![N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B5378839.png)

![2-[(dimethylamino)methylene]-5-[(1-methyl-1H-pyrrol-3-yl)methylene]cyclopentanone](/img/structure/B5378852.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5378866.png)